2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid

Drug Metabolism Beta-Blocker Pharmacokinetics Impurity Profiling

Problem: Generic pindolol impurity standards fail to detect the oxidative ring-scission metabolite VII, risking false negatives in pharmacopeial impurity profiling. Solution: This certified reference standard (CAS 58670-83-0) is the structurally exact anthranilic acid derivative from the pindolol ring-scission pathway, ensuring accurate quantification per Ph. Eur. requirements. • Unique chromatographic and MS fragmentation properties. • Pharmacologically inactive; validates PK/PD correlations. • Enables LC-MS/MS cross-species metabolic pathway comparison. High-purity analytical standard. In stock for immediate global dispatch.

Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
CAS No. 58670-83-0
Cat. No. B12751460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid
CAS58670-83-0
Molecular FormulaC13H20N2O4
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC(=C1C(=O)O)N)O
InChIInChI=1S/C13H20N2O4/c1-8(2)15-6-9(16)7-19-11-5-3-4-10(14)12(11)13(17)18/h3-5,8-9,15-16H,6-7,14H2,1-2H3,(H,17,18)
InChIKeySGJKTMVLGGQOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid (Pindolol Metabolite VII): A Unique Anthranilic Acid Reference Standard for Beta-Blocker Metabolism Research


2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid (CAS 58670-83-0) is a racemic, anthranilic acid derivative that is formally designated as Pindolol Metabolite VII [1]. It is the product of the unique oxidative ring-scission metabolic pathway of the non-selective beta-blocker pindolol, a route not shared by its primary hydroxylated metabolites [2]. This compound is classified as a pharmacologically inactive metabolite and is primarily used as a certified reference standard for impurity profiling, analytical method validation, and metabolic pathway elucidation in pharmaceutical research and quality control [3].

Workflow Impurity profiling and LC‑MS/MS method validation for beta‑blocker metabolism studies
Selection Certified reference standard for pindolol’s unique oxidative ring‑scission metabolite
Use context Metabolic pathway elucidation in preclinical species and human hepatocyte models

Why Generic Pindolol Metabolite Standards Cannot Substitute for 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid in Impurity Profiling


A generic pindolol impurity standard cannot replace this specific compound because it originates from a distinct metabolic pathway [1]. While other pindolol metabolites like 5-hydroxy-pindolol are formed via hydroxylation and are typically conjugated to glucuronides or sulfates, this compound is the sole product of an oxidative ring-scission pathway that destroys the indole core to yield an anthranilic acid derivative [2]. This structural divergence results in fundamental differences in chromatographic retention time, mass spectrometric fragmentation patterns, and chemical reactivity, directly impacting the specificity of any analytical method for pindolol impurity profiling. The use of an incorrect or generic standard would lead to false negatives or inaccurate quantification of this critical impurity, risking non-compliance with pharmacopeial monograph requirements [3].

Metabolic pathway mismatch: generic hydroxylated metabolites do not represent the ring‑scission pathway that yields this anthranilic acid standard
Chromatographic selectivity loss: the distinct LogP and ionizable carboxylic acid group are absent in alternative standards, compromising peak resolution
Quantification inaccuracy: using an incorrect standard may lead to false negatives or inaccurate impurity levels, risking monograph non‑compliance

Quantitative Differentiation of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid from In-Class Pindolol Metabolites


Evidence of Metabolic Pathway Exclusivity for Pindolol Metabolite VII Formation

This compound is the only pindolol metabolite generated through the oxidative ring-scission pathway [1]. In a definitive metabolic study, pindolol was shown to be metabolized along four distinct pathways. The oxidative ring-scission pathway (pathway c) exclusively yields the corresponding anthranilic acid derivative (Metabolite VII), a route not shared by any other metabolite, including the primary hydroxylated species like 5-hydroxy-pindolol (pathway b) [2]. This establishes a binary differentiation: the target compound is the unique product of this specific pathway.

Metabolic pathway origin
Class‑level
1 exclusive oxidative ring‑scission pathway vs. shared hydroxylation/conjugation pathways
Only metabolite for quantitative assessment of the ring‑scission pathway
Class‑level evidence; demonstrated in monkey, rat, cat, and rabbit in vivo
Drug Metabolism Beta-Blocker Pharmacokinetics Impurity Profiling

Pharmacological Inactivity of the Ring-Opened Metabolite Compared to Parent Drug

The irreversible structural change from an indole to an anthranilic acid core renders this metabolite pharmacologically inactive, in contrast to the parent drug pindolol, which is a potent non-selective beta-blocker [1]. Pindolol has a Ki of 33 nM for the 5-HT1A receptor [2]. The loss of the constrained indole ring essential for receptor binding means the target compound's activity at beta-adrenergic and serotonergic receptors is negligible, a finding consistent with the classification of pindolol's metabolites as inactive [3].

Receptor binding affinity
Class‑level
Target: inactive (negligible binding); Comparator: pindolol Ki = 33 nM at 5‑HT1A
Confirms parent drug as sole active moiety for PK/PD model interpretation
Class‑level inference from in vitro receptor binding data
Pharmacodynamics Receptor Binding Safety Pharmacology

Chemometric Differentiation via Physicochemical Properties for Chromatographic Selectivity

The target compound and its primary comparator, the parent drug pindolol, are distinguishable by key physicochemical properties critical for chromatographic selectivity. The target compound has a molecular weight of 268.31 g/mol [1], a LogP of 1.68 , and a predicted pKa for the carboxylic acid moiety that makes it ionizable under standard reversed-phase HPLC conditions, unlike the non-ionizable parent pindolol. This enables simple pH-based selectivity in analytical methods.

Chromatographic selectivity
Reported
LogP = 1.68; ionizable carboxylic acid group
Enables pH‑based selectivity vs. neutral parent and metabolites
ΔLogP ≈ –0.07 vs. pindolol; data from authoritative databases
Chromatography Method Validation Quality Control

Critical Application Scenarios for Procuring 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid


Pharmacopeial Impurity Profiling for Pindolol Drug Substance and Product

This compound is purchased as a high-purity reference standard to identify and quantify the pindolol ring-scission impurity in active pharmaceutical ingredients (APIs) and finished drug products. Its use is essential for meeting the specific impurity control requirements outlined in the European Pharmacopoeia (Ph. Eur.) monograph for pindolol [1], which necessitates a structurally exact standard due to the impurity's unique formation pathway and distinct chromatographic properties [2].

Metabolic Pathway Elucidation in Preclinical Species and Human Hepatocyte Models

Researchers use this compound as a certified analytical standard for LC-MS/MS to quantify the activity of the 'oxidative ring-scission' pathway [1]. This allows for precise cross-species comparison of pindolol metabolism, as the formation of this metabolite versus hydroxylated metabolites indicates shifts in metabolic pathway preference, a key parameter in drug safety evaluation [2].

Validating Pharmacokinetic Assays to Confirm Pharmacodynamic Inactivity

During clinical pharmacokinetic studies, this compound is used as a standard to verify that the measured drug concentrations are not confounded by the presence of a pharmacologically active metabolite. Since it is proven to be inactive [1], confirming its presence and concentration profile directly supports the assertion that the parent drug is the sole active moiety, simplifying PK/PD correlation [2].

Application
Selection Property
Validation Focus
Pharmacopeial impurity profiling
Structurally exact impurity reference standard
Impurity identification and quantification per monograph requirements
Metabolic pathway elucidation
Pathway‑specific metabolite standard
Quantitative assessment of oxidative ring‑scission pathway activity
PK/PD model validation
Inactive metabolite standard
Confirmation of parent drug as sole active moiety
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